4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant interest in the field of scientific research. It belongs to the class of oxadiazole derivatives and has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in the growth and replication of microorganisms and cancer cells. The compound has been found to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial growth and replication. It has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine have been studied extensively. The compound has been found to exhibit low toxicity and has shown no adverse effects on vital organs such as the liver and kidneys. It has also been found to exhibit good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for the research and development of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is the development of new antibiotics based on the compound's antimicrobial activity. Another potential direction is the development of new anticancer agents based on the compound's ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacokinetic properties for drug development.
Synthesis Methods
The synthesis of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-chloro-3-nitrobenzohydrazide with ethyl pyruvate in the presence of sodium ethoxide to yield ethyl 5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate. The resulting compound is then treated with hydrazine hydrate to form 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has shown potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-2-1-9(7-11(10)18(19)20)13-16-12(17-21-13)8-3-5-15-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYHRSOSCSJGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
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